Cas no 852451-63-9 (N-cyclopentyl-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)

N-シクロペンチル-2-{1-(3,4-ジメチルフェニル)-4-オキソ-1H,4H,5H-ピラゾロ[3,4-d]ピリミジン-5-イル}アセタミドは、高度に特異的なピラゾロ[3,4-d]ピリミジン骨格を有する化合物です。その構造的特徴として、3,4-ジメチルフェニル基とシクロペンチルアセタミド部位が分子の立体障害と親油性を最適化し、標的タンパク質との選択的相互作用を可能にします。特にキナーゼ阻害剤としての応用が期待され、細胞内シグナル伝達経路における優れた阻害活性を示します。結晶性が良好なため精製プロセスが簡便であり、安定性に優れる点も研究用途での利点です。

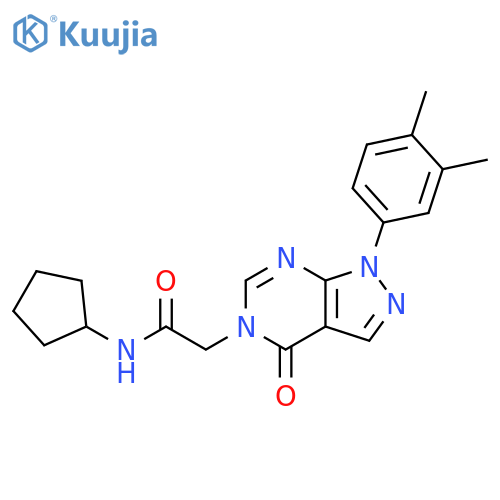

852451-63-9 structure

商品名:N-cyclopentyl-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide

N-cyclopentyl-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide 化学的及び物理的性質

名前と識別子

-

- N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide

- 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, N-cyclopentyl-1-(3,4-dimethylphenyl)-1,4-dihydro-4-oxo-

- CHEMBL1534549

- SR-01000137001

- SR-01000137001-1

- MLS000093788

- N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

- N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

- AKOS024596027

- 852451-63-9

- N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

- F0679-0520

- HMS2188D21

- SMR000029401

- N-cyclopentyl-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide

-

- インチ: 1S/C20H23N5O2/c1-13-7-8-16(9-14(13)2)25-19-17(10-22-25)20(27)24(12-21-19)11-18(26)23-15-5-3-4-6-15/h7-10,12,15H,3-6,11H2,1-2H3,(H,23,26)

- InChIKey: ZUNGRKIXPPKAOZ-UHFFFAOYSA-N

- ほほえんだ: C1N(CC(NC2CCCC2)=O)C(=O)C2C=NN(C3=CC=C(C)C(C)=C3)C=2N=1

計算された属性

- せいみつぶんしりょう: 365.18517499g/mol

- どういたいしつりょう: 365.18517499g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 603

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 密度みつど: 1.35±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 14.00±0.20(Predicted)

N-cyclopentyl-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0679-0520-10μmol |

N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

852451-63-9 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0679-0520-5μmol |

N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

852451-63-9 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0679-0520-15mg |

N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

852451-63-9 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0679-0520-30mg |

N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

852451-63-9 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0679-0520-2μmol |

N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

852451-63-9 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0679-0520-25mg |

N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

852451-63-9 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0679-0520-5mg |

N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

852451-63-9 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0679-0520-3mg |

N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

852451-63-9 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0679-0520-50mg |

N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

852451-63-9 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0679-0520-20μmol |

N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

852451-63-9 | 90%+ | 20μl |

$79.0 | 2023-05-17 |

N-cyclopentyl-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide 関連文献

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

852451-63-9 (N-cyclopentyl-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide) 関連製品

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 4770-00-7(3-cyano-4-nitroindole)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 55290-64-7(Dimethipin)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量